N-Isopropyl Carvedilol
Overview
Description
N-Isopropyl Carvedilol is a derivative of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of cardiovascular conditions such as hypertension and heart failure. This compound combines the pharmacological properties of Carvedilol with the structural modification of an N-isopropyl group, potentially altering its pharmacokinetics and pharmacodynamics.
Mechanism of Action
Mode of Action
Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .
Biochemical Pathways
Carvedilol’s interaction with beta-adrenergic receptors inhibits the effects of catecholamines, such as adrenaline and noradrenaline, which are involved in the ‘fight or flight’ response . By blocking these effects, Carvedilol reduces heart rate, decreases force of contraction, and lowers blood pressure . Its interaction with alpha-1 adrenergic receptors leads to vasodilation, further reducing blood pressure .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation and glucuronidation .
Result of Action
The molecular and cellular effects of Carvedilol’s action include a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure . These effects can help manage conditions such as hypertension, heart failure, and left ventricular dysfunction .
Action Environment
The action, efficacy, and stability of N-Isopropyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action . Additionally, factors such as pH and temperature can impact the stability of the compound
Biochemical Analysis
Biochemical Properties
N-Isopropyl Carvedilol interacts with several enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9) . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types . Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks almost all ARs in the body (with the exception of α2ARs), countering the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure (CHF) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP2C9 during its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol involves the introduction of an isopropyl group to the nitrogen atom of Carvedilol. The general synthetic route includes:
Starting Material: Carvedilol, which is synthesized from 4-hydroxycarbazole and epichlorohydrin.
Reaction Conditions: The reaction is typically carried out at a controlled temperature (10-15°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl Carvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the isopropyl group.
Scientific Research Applications
N-Isopropyl Carvedilol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-adrenergic antagonists.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Carvedilol: The parent compound, used widely for cardiovascular conditions.
Propranolol: Another nonselective beta-blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker with a different pharmacological profile.
Uniqueness: N-Isopropyl Carvedilol stands out due to its structural modification, which may enhance its pharmacokinetic properties and provide a different therapeutic profile compared to its parent compound and other beta-blockers .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBFKUWSKDUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732013 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-01-1 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropyl Carvedilol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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